2-chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide
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Overview
Description
2-Chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with a chloro group at the 2-position and a carboxamide group at the 3-position. The phenyl ring attached to the nitrogen atom of the carboxamide group is substituted with two methyl groups at the 2 and 6 positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Substitution Reactions: Chlorination of the pyridine ring at the 2-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Amide Formation: The carboxamide group can be introduced by reacting the chlorinated pyridine with 2,6-dimethylaniline under suitable conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC) or activating agents like EDC.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Substitution Reactions: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution Reactions: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxylic acid.
Reduction: 2-Chloro-N-(2,6-dimethylphenyl)pyridine-3-amine.
Substitution Reactions: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of pyridine derivatives on biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide
2-Chloro-N-(2,6-dimethylphenyl)benzamide
2-Chloro-N-(2,6-dimethylphenyl)pyridine-4-carboxamide
Uniqueness: 2-Chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the carboxamide group. This structural difference can lead to distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
57021-62-2 |
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Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O/c1-9-5-3-6-10(2)12(9)17-14(18)11-7-4-8-16-13(11)15/h3-8H,1-2H3,(H,17,18) |
InChI Key |
CRRRGBYAMGNSGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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